Thielavin F
Description
Properties
Molecular Formula |
C30H32O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C30H32O10/c1-12-10-19(31)17(6)25(32)22(12)29(35)40-26-16(5)15(4)24(27(38-9)18(26)7)30(36)39-20-11-21(37-8)23(28(33)34)14(3)13(20)2/h10-11,31-32H,1-9H3,(H,33,34) |
InChI Key |
DRJGKQRTLCMIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=CC(=C(C(=C3C)C)C(=O)O)OC)OC)C)O)C)O |
Synonyms |
thielavin F |
Origin of Product |
United States |
Q & A
Q. What methodologies are effective for identifying and characterizing Thielavin F in fungal extracts?
- Answer : Use chromatographic techniques (e.g., HPLC, TLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for preliminary identification. For structural confirmation, compare spectral data (e.g., -NMR, -NMR) with published databases or isolated analogs like Thielavin T (MIC: 6.25 μg/mL against S. aureus) . Purification via column chromatography with silica gel or Sephadex LH-20 is recommended for isolation .
Q. Which experimental models are appropriate for preliminary testing of this compound’s antimicrobial activity?
- Answer : Employ standardized assays such as microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungal strains. Include positive controls like ampicillin or amphotericin B for validation. Thielavin analogs exhibit MICs ranging from 6.25–50 μg/mL, providing a benchmark for activity thresholds .
Q. What challenges arise during the isolation of this compound, and how can they be mitigated?
- Answer : Challenges include low natural abundance, structural similarity to co-occurring metabolites (e.g., Thielavin U/V), and instability under UV light. Mitigation strategies: (1) Optimize extraction solvents (e.g., ethyl acetate for polarity balance); (2) Use preparative HPLC for high-resolution separation; (3) Store isolates in amber vials at -20°C to prevent degradation .
Q. How should initial experiments be designed to evaluate this compound’s bioactivity?
- Answer : Design dose-response assays (e.g., 0.1–100 μM) in triplicate to establish IC50/EC50 values. Include negative controls (solvent-only) and replicate experiments across multiple cell lines or microbial strains. For anti-biofilm activity, use crystal violet staining or confocal microscopy in models like Balanus amphitrite (EC50: 2.95–17.86 μM for analogs) .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer : Follow FAIR principles: Document extraction protocols, solvent ratios, and instrument parameters (e.g., HPLC gradients). Report purity levels (≥95% by HPLC) and validate biological assays with reference standards. Share raw spectral data and statistical analyses (e.g., ANOVA) in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Answer : Conduct meta-analyses of published MIC/EC50 values to identify strain-specific or dosage-dependent effects. Replicate conflicting studies under standardized conditions, controlling for variables like incubation time, inoculum size, and growth media. Cross-validate results using orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) .
Q. What advanced techniques are critical for elucidating this compound’s 3D structure and stereochemistry?
- Answer : Employ X-ray crystallography or cryo-electron microscopy for absolute configuration determination. For dynamic interactions, use molecular docking simulations (e.g., AutoDock Vina) with target proteins (e.g., bacterial topoisomerases). Synchrotron-based IR spectroscopy can map functional group interactions in biofilm matrices .
Q. What molecular mechanisms underlie this compound’s interaction with microbial targets?
- Answer : Investigate via proteomic profiling (e.g., LC-MS/MS) to identify binding partners. For example, Thielavin A modulates signal transduction by inhibiting kinase phosphorylation. Use CRISPR-Cas9 knockouts in S. aureus to validate target pathways (e.g., cell wall synthesis) .
Q. How can this compound’s biosynthesis be optimized in fungal hosts?
- Answer : Overexpress polyketide synthase (PKS) genes in Aspergillus or Penicillium strains via CRISPR-mediated genome editing. Monitor secondary metabolite production using RT-qPCR for gene expression and UPLC for yield quantification. Optimize fermentation conditions (pH, temperature, aeration) using response surface methodology .
Q. How should dose-ranging studies be designed to assess this compound’s bioactivity across physiological concentrations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
